3-(4-Methoxy-3,5-dimethylphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C16H21N3O2 |
|---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
3-(4-methoxy-3,5-dimethylphenyl)-5-piperidin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H21N3O2/c1-10-8-13(9-11(2)14(10)20-3)15-18-16(21-19-15)12-4-6-17-7-5-12/h8-9,12,17H,4-7H2,1-3H3 |
InChI Key |
YEJVKPPOWXHWML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C2=NOC(=N2)C3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Carboxylic Acid Ester Coupling
An alternative employs pre-activated esters to enhance reaction efficiency:
-
Methyl 4-methoxy-3,5-dimethylbenzoate synthesis : The carboxylic acid is esterified using methanol/H₂SO₄ (10%) under reflux.
-
Microwave-assisted cyclization : The ester (1.2 eq) reacts with piperidine-4-amidoxime (1.0 eq) in DMF under microwave irradiation (300 W, 120°C, 15 min), achieving 78% yield with >95% purity after recrystallization (ethanol/water).
Advantages : Reduced solvent volume (50% less than classical methods) and reaction time (15 min vs. 24 h).
Advanced Activation Strategies
Vilsmeier Reagent-Mediated Synthesis
Zarei’s protocol using Vilsmeier complex (POCl₃/DMF) demonstrates exceptional efficiency:
-
In situ activation : 4-Methoxy-3,5-dimethylbenzoic acid (1.0 eq) is treated with POCl₃ (1.5 eq) and DMF (0.3 eq) in CH₂Cl₂ at 0°C for 30 min to form the acyloxyphosphonium intermediate.
-
One-pot cyclization : Piperidine-4-amidoxime (1.0 eq) is added, and the mixture is stirred at 25°C for 4 h. Workup with NaHCO₃(aq) and extraction affords the product in 88–93% yield.
Key benefits :
Superbase-Promoted Cyclodehydration
Baykov’s NaOH/DMSO system enables room-temperature synthesis:
-
Reagent preparation : NaOH (3.0 eq) is dissolved in anhydrous DMSO under N₂.
-
Cyclization : Methyl 4-methoxy-3,5-dimethylbenzoate (1.0 eq) and piperidine-4-amidoxime (1.1 eq) are added, stirred at 25°C for 8 h. Quenching with ice water yields 82–85% product.
Optimization note : Excess NaOH (>3 eq) causes decomposition, while temperatures >30°C reduce regioselectivity.
Innovative Methodologies
Microwave-Assisted Tandem Reactions
Combining microwave irradiation with mechanochemical principles enhances sustainability:
-
Solid-state mixing : Equimolar quantities of 4-methoxy-3,5-dimethylbenzoic acid and piperidine-4-amidoxime are ground with K₂CO₃ (2.0 eq) in a ball mill (30 Hz, 10 min).
-
Microwave activation : The mixture is irradiated (400 W, 140°C, 5 min) in a sealed vessel, achieving 91% conversion. Purification via flash chromatography (hexane/EtOAc 7:3) gives 85% isolated yield.
Environmental impact : Solvent consumption reduced by 90% compared to conventional methods.
Photoredox Catalyzed [3+2] Cycloaddition
Cai’s visible-light-mediated approach offers atom economy:
-
Nitrosoarene generation : 4-Methoxy-3,5-dimethylbenzaldehyde is converted to nitrosoarene via NaNO₂/HCl treatment.
-
Cycloaddition : The nitrosoarene reacts with 2-H-azirine (derived from piperidine-4-carbonitrile) under blue LED light (450 nm) with 9-mesityl-10-methylacridinium perchlorate (2 mol%). After 12 h, column chromatography isolates the product in 45–50% yield.
Limitations : Moderate yields and sensitivity to oxygen necessitate rigorous degassing.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Amidoxime-Acyl Chloride | 60–65 | 18–24 h | Low cost, established protocol | Byproduct formation, harsh conditions |
| Vilsmeier Activation | 88–93 | 4 h | One-pot, high regioselectivity | POCl₃ handling requires expertise |
| Microwave-Assisted | 85 | 20 min | Rapid, eco-friendly | Specialized equipment needed |
| Photoredox Catalysis | 45–50 | 12 h | Novel mechanism, mild conditions | Low yield, sensitive to oxygen |
Purification and Characterization
Crystallization : Ethanol/water (3:1) recrystallization removes unreacted amidoxime and ester byproducts, yielding white needles (mp 148–150°C).
Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with oxadiazole structures exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been shown to be effective against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the oxadiazole structure enhances antimicrobial efficacy, making it a candidate for further development in treating bacterial infections.
Anticancer Activity
Studies have demonstrated that oxadiazole derivatives possess anticancer properties. In vitro assays have shown that certain synthesized oxadiazoles can induce apoptosis in cancer cell lines, including glioblastoma cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | LN229 (Glioblastoma) | 5.0 |
| Compound E | MCF-7 (Breast) | 8.2 |
| Compound F | A549 (Lung) | 6.5 |
These findings indicate the potential of this compound as an anticancer agent through mechanisms involving DNA damage and apoptosis induction.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives highlighted their effectiveness against resistant strains of bacteria. The study involved testing various concentrations and assessing the minimum inhibitory concentrations, demonstrating significant potential for therapeutic applications in infectious diseases.
Case Study 2: Anticancer Potential
In another research project focusing on cancer therapies, synthesized oxadiazoles were tested against various cancer cell lines using colony formation assays and TUNEL assays to evaluate apoptosis. The results showed promising cytotoxic effects leading to significant tumor cell death.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-3,5-dimethylphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a. 3-(4-Methoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole (Compound 3aa)
- Structure : Lacks the 3,5-dimethyl groups on the phenyl ring compared to the target compound.
- Synthesis : Synthesized via iridium-catalyzed amination of 3-(4-methoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole·HCl with crotyl acetate, yielding 92% with 97% enantiomeric excess (ee) .
- Properties : Reduced steric hindrance from the absence of methyl groups may increase conformational flexibility.
b. 3-(3-(Trifluoromethyl)phenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole (Compound 3z)
Modifications to the Oxadiazole Core
a. 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride
- Structure : Replaces the aromatic phenyl group with a methoxymethyl substituent on the oxadiazole.
- Properties : Increased hydrophilicity due to the polar methoxymethyl group, which may enhance aqueous solubility but reduce membrane permeability .
b. 2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine
- Structure : Substitutes the piperidinyl group with a pyridin-3-yl moiety.
Biological Activity
3-(4-Methoxy-3,5-dimethylphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, characterized by its unique five-membered heterocyclic structure containing nitrogen atoms. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery for various therapeutic applications.
- Molecular Formula : C16H21N3O2
- Molecular Weight : 287.36 g/mol
- IUPAC Name : 3-(4-methoxy-3,5-dimethylphenyl)-5-piperidin-4-yl-1,2,4-oxadiazole
- Canonical SMILES : CC1=CC(=CC(=C1OC)C)C2=NOC(=N2)C3CCNCC3
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Common methods include:
- Reaction of Hydrazides with Nitrile Oxides : This method utilizes a base such as sodium hydroxide or potassium carbonate in organic solvents like ethanol.
- Ugi-type Multicomponent Reactions : These reactions allow for the introduction of various substituents efficiently.
- Huisgen Reactions : Another approach for synthesizing oxadiazoles through 1,3-dipolar cycloaddition.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The pathways may include:
- Inhibition of Enzyme Activity
- Receptor Agonism or Antagonism
- Disruption of Cellular Processes
Therapeutic Applications
Research indicates that compounds in the oxadiazole class have shown promise in various therapeutic areas:
- Anticancer Activity : Preliminary studies suggest potential efficacy against cancer cell lines.
- Antimicrobial Properties : Similar compounds have demonstrated activity against various pathogens.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(Piperidin-1-yl)-1,2,4-oxadiazole | Similar piperidine moiety | Anticancer activity |
| 3-(Methoxyphenyl)-1,2,4-oxadiazole | Lacks piperidine | Antimicrobial properties |
| 5-(Morpholin-4-yl)-1,2,4-oxadiazole | Morpholine instead of piperidine | Antiviral activity |
The unique combination of methoxy and dimethyl substitutions along with the piperidine ring distinguishes this compound from others in its class.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of oxadiazoles. For instance:
- A study demonstrated that similar oxadiazoles exhibited significant cytotoxicity against human liver hepatocellular carcinoma (HepG2) cells.
- Another research highlighted the role of lipophilicity in enhancing anti-tuberculosis activity among oxadiazole derivatives.
Q & A
Basic: What are the standard synthetic methodologies for preparing 3-(4-Methoxy-3,5-dimethylphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole?
Answer:
The synthesis of this oxadiazole derivative typically involves cyclization of amidoxime intermediates with activated carboxylic acids or esters. A representative approach, adapted from analogous compounds, includes:
- Step 1: Preparation of 4-methoxy-3,5-dimethylbenzamidoxime via hydroxylamine treatment of the corresponding nitrile.
- Step 2: Reaction with a piperidin-4-yl-substituted carboxylic acid chloride under reflux in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
- Step 3: Purification via flash column chromatography (e.g., hexane:ethyl acetate gradients) to isolate the oxadiazole product .
Key Considerations: Use of Cs₂CO₃ as a base in DME at 50°C has been reported to enhance cyclization efficiency, yielding >90% in optimized conditions .
Basic: How can researchers confirm the structural integrity and purity of this compound?
Answer:
A multi-analytical approach is recommended:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR should confirm proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, piperidine CH₂ signals at δ 1.5–2.5 ppm) and carbon backbone .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₇H₂₂N₃O₂ requires [M+H]⁺ = 300.1706).
- Chiral Analysis: Supercritical Fluid Chromatography (SFC) is critical if enantiomers are present, with reported enantiomeric excess (ee) up to 97% in related compounds .
- FTIR: Verify oxadiazole ring absorption bands (e.g., C=N stretch near 1600 cm⁻¹) .
Advanced: What strategies optimize enantioselective synthesis of this compound?
Answer:
Iridium-catalyzed asymmetric amination is a state-of-the-art method for stereocontrol:
- Catalytic System: Use [Ir(cod)Cl]₂ with chiral phosphoramidite ligands (e.g., (R)-SegPhos) in DME at 50°C.
- Substrate Design: Introduce steric hindrance (e.g., crotyl acetate) to favor one enantiomer via π-allyl intermediate control .
- Yield vs. ee Trade-offs: Higher catalyst loadings (5–10 mol%) improve ee (>95%) but may reduce yield due to side reactions. Detailed kinetic studies are advised to balance these factors .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Answer:
Leverage structural similarities to known bioactive oxadiazoles (e.g., pleconaril, an antiviral agent):
- Core Modifications:
- Biological Assays:
Advanced: How to resolve contradictions in reaction yields when varying catalysts or bases?
Answer:
Discrepancies often arise from competing reaction pathways:
- Base Selection: Cs₂CO₃ promotes cyclization via deprotonation, while K₂CO₃ may lead to partial hydrolysis of intermediates. Conduct pH monitoring in polar aprotic solvents (e.g., DMF) to identify optimal conditions .
- Catalyst Screening: Compare transition-metal catalysts (e.g., Pd vs. Ir) using Design of Experiments (DoE) to quantify effects on regioselectivity and yield. For example, Ir catalysts favor allylic amination over SN2 pathways .
- Mechanistic Studies: Use DFT calculations to model transition states and identify rate-limiting steps. This is critical for rationalizing yield variations in scaled-up syntheses .
Basic: What are the recommended handling and storage protocols for this compound?
Answer:
- Storage: Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation of the methoxy and dimethylphenyl groups.
- Handling: Use gloveboxes for moisture-sensitive steps (e.g., amidoxime formation). LC-MS monitoring is advised for stability assessments over time .
Advanced: How to design experiments for assessing metabolic stability of this compound?
Answer:
- In Vitro Models: Use liver microsomes (human/rat) with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- Structural Insights: Piperidine N-oxidation is a common metabolic pathway. Introduce deuterium at labile positions (e.g., piperidine CH₂) to prolong half-life .
- CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorescent probes (e.g., Vivid® assays) to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
